

PF-04691502: A Technical Guide for Researchers in PIK3CA-Mutant Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	PF-04691502			
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **PF-04691502**, a potent, orally available, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The dysregulation of the PI3K/AKT/mTOR signaling pathway, frequently driven by mutations in the PIK3CA gene, is a critical factor in the development and progression of numerous cancers. This document synthesizes preclinical and early clinical data on **PF-04691502**, with a focus on its application in cancers harboring PIK3CA mutations.

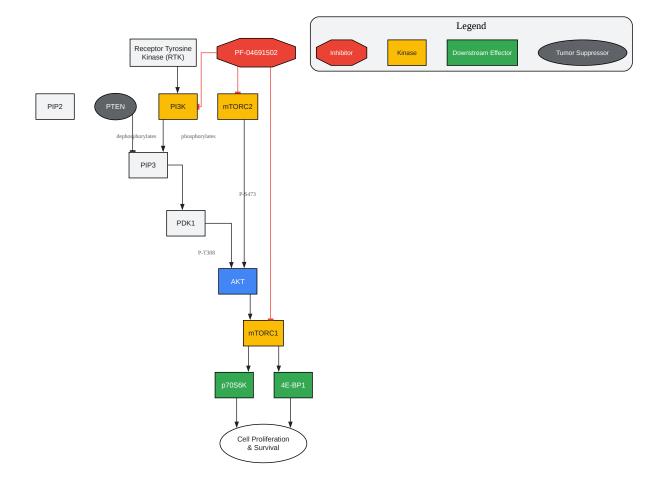
Mechanism of Action

PF-04691502 functions as a dual inhibitor, targeting both PI3K and mTOR kinases, which are crucial components of a signaling pathway that governs cell growth, proliferation, survival, and metabolism.[1] By competitively binding to the ATP-binding site of these enzymes, **PF-04691502** effectively blocks their catalytic activity.[2] This dual-inhibition is significant because the PI3K/AKT/mTOR pathway is characterized by complex feedback loops, and targeting multiple nodes simultaneously may offer a more robust and durable anti-cancer effect.[3]

The primary targets of **PF-04691502** are the class I PI3K isoforms (α , β , γ , δ) and mTOR, which exists in two distinct complexes, mTORC1 and mTORC2.[2] Inhibition of PI3K prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step for the activation of the downstream kinase AKT. The subsequent inhibition of mTORC1 and mTORC2 further disrupts the signaling cascade,



affecting downstream effectors such as p70S6K, 4EBP1, and AKT phosphorylation at Serine 473.[3][4]





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Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by PF-04691502.

Preclinical Research Biochemical Activity

In cell-free assays, **PF-04691502** demonstrates potent inhibition of all class I PI3K isoforms and mTOR.

Target	Ki (nmol/L)	
ΡΙ3Κα	1.8	
РІЗКβ	2.1	
ΡΙ3Κδ	1.6	
РІЗКу	1.9	
mTOR	16	
Data sourced from Selleck Chemicals.[2]		

In Vitro Cellular Activity

PF-04691502 has been shown to effectively inhibit the proliferation of various cancer cell lines, particularly those with a hyperactivated PI3K pathway due to PIK3CA mutations or PTEN loss. [3][4]

Table 2.1: Inhibition of AKT Phosphorylation



Cell Line	Cancer Type	Genetic Mutation	P-AKT S473 IC50 (nmol/L)	P-AKT T308 IC50 (nmol/L)
BT20	Breast	PIK3CA (P539R, H1047R)	3.8 - 20	7.5 - 47
SKOV3	Ovarian	PIK3CA (H1047R)	3.8 - 20	7.5 - 47
U87MG	Glioblastoma	PTEN null	3.8 - 20	7.5 - 47
Data represents a range of reported IC50 values.[3][4]				

Table 2.2: Inhibition of Cell Proliferation

Cell Line	Cancer Type	Genetic Mutation	IC50 (nmol/L)
BT20	Breast	PIK3CA (P539R, H1047R)	313
SKOV3	Ovarian	PIK3CA (H1047R)	188
U87MG	Glioblastoma	PTEN null	179
Data sourced from AACR Journals.[3]			

In addition to inhibiting proliferation, **PF-04691502** induces a G1 phase cell cycle arrest and apoptosis.[4][5] This is associated with an upregulation of p27 Kip1 and a reduction of retinoblastoma protein (Rb) phosphorylation.[4]

In Vivo Antitumor Activity

The antitumor efficacy of PF-04691502 has been demonstrated in several xenograft models.

Table 2.3: In Vivo Tumor Growth Inhibition (TGI)



Xenograft Model	Cancer Type	Genetic Alteration(s)	TGI (%)
NCI-H1650	NSCLC	PTEN deletion	85-87
NCI-H1975	NSCLC	PIK3CA mutation	85-87
NCI-H460	NSCLC	PIK3CA & KRAS mutation	85-87
U87MG	Glioblastoma	PTEN null	Significant antitumor activity
SKOV3	Ovarian	PIK3CA mutation	Significant antitumor activity
CNE-2	Nasopharyngeal	PIK3CA amplification	Significant antitumor activity
Data sourced from multiple preclinical studies.[3][4][6]			

Pharmacodynamic analyses in these models confirmed that tumor growth inhibition is accompanied by a significant reduction in the phosphorylation of AKT (S473) and other downstream effectors of the PI3K/mTOR pathway.[3][7]

Clinical Studies

PF-04691502 has been evaluated in a Phase I clinical trial involving patients with advanced solid tumors.[8]

- Maximum Tolerated Dose (MTD): 8 mg, administered orally once daily.[8]
- Dose-Limiting Toxicities (DLTs): Included Grade 3 fatigue at 8 mg, and Grade 3 rash and intolerable Grade 2 fatigue at 11 mg.[8]
- Common Treatment-Related Adverse Events: Fatigue, decreased appetite, nausea, hyperglycemia, rash, and vomiting.[8]



- Pharmacokinetics: The half-life is approximately 11-15 hours.[9] At all dose levels, steadystate plasma concentrations were near or above the target concentration of 16.2 ng/mL, which was associated with ≥75% tumor growth inhibition in preclinical models.[8]
- Pharmacodynamics: The drug demonstrated target engagement, as evidenced by increased fasting serum glucose and insulin levels, and partial blockade of PI3K signaling in paired tumor biopsies.[8]
- Antitumor Activity: While no objective responses were observed in the Phase I study, five patients experienced stable disease for more than 16 weeks.[8][9]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the research of **PF-04691502**.

Cell Proliferation Assay

- Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with a serial dilution of PF-04691502 or a vehicle control (e.g., DMSO).
- Incubation: Plates are incubated for a specified period (e.g., 72 hours).
- Viability Assessment: Cell viability is measured using a reagent such as resazurin (e.g., CellTiter-Blue) or MTS.
- Data Analysis: Fluorescence or absorbance is measured, and the data is normalized to the vehicle control. IC50 values are calculated using non-linear regression analysis.

Western Blot Analysis

Cell Lysis: Cells are treated with PF-04691502 for a specified duration (e.g., 3 hours), then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
 [3]

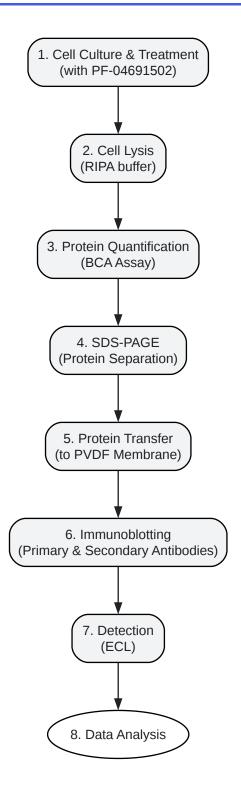
Foundational & Exploratory





- Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT S473, p-AKT T308, total AKT, p-S6, total S6, and a loading control like α-tubulin).[3]
- Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.





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Caption: A typical experimental workflow for Western blot analysis.

Tumor Xenograft Study



- Cell Implantation: Immune-compromised mice (e.g., nude mice) are subcutaneously implanted with a suspension of cancer cells (e.g., 5-10 million cells).[3]
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
- Randomization and Treatment: Mice are randomized into treatment and control groups. The
 treatment group receives PF-04691502 orally at a specified dose and schedule (e.g., 10
 mg/kg, daily), while the control group receives a vehicle.[6]
- Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
 Tumor volume is calculated using the formula: (length × width²)/2.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors may be excised for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry).[3]
- Data Analysis: Tumor growth inhibition (TGI) is calculated and statistical significance is determined.

Conclusion

PF-04691502 is a potent dual PI3K/mTOR inhibitor with significant preclinical activity against cancer models driven by PIK3CA mutations and other alterations that activate the PI3K pathway. Early clinical data indicate a manageable safety profile and evidence of target engagement. This technical guide provides a foundational resource for researchers investigating the therapeutic potential of **PF-04691502** and the broader application of PI3K/mTOR pathway inhibitors in oncology. Further research is warranted to identify predictive biomarkers and effective combination strategies to enhance the clinical utility of this compound.

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- To cite this document: BenchChem. [PF-04691502: A Technical Guide for Researchers in PIK3CA-Mutant Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684001#pf-04691502-for-pik3ca-mutant-cancer-research]

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